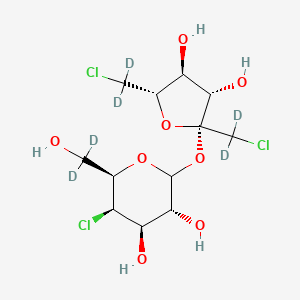

Trichlorosucrose-d6, 1,6-Dichloro-1,6-dideoxy-ss-D-fructofuranosyl-4-chloro-4-deoxy

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sucralose-d6 is a deuterated form of sucralose, an artificial sweetener widely used in food and beverage products. The deuterium atoms in Sucralose-d6 replace the hydrogen atoms in the sucralose molecule, making it useful as an internal standard in analytical chemistry, particularly in mass spectrometry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Sucralose-d6 involves the selective chlorination of sucrose, followed by the introduction of deuterium atoms. The process typically starts with the protection of the glucose C6 position in sucrose using an acetyl group. This is achieved through a Steglich esterification, where acetic acid reacts with dicyclohexylcarbodiimide to form a reactive O-acylisourea intermediate .

Industrial Production Methods

Industrial production of Sucralose-d6 follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is often used to verify the purity and isotopic enrichment of Sucralose-d6 .

Analyse Des Réactions Chimiques

Types of Reactions

Sucralose-d6 undergoes various chemical reactions, including:

Oxidation: Sucralose-d6 can be oxidized under specific conditions, although it is generally resistant to oxidation due to its stable structure.

Reduction: Reduction reactions are less common for Sucralose-d6.

Substitution: Chlorine atoms in Sucralose-d6 can be substituted under certain conditions, although this is not a typical reaction for this compound.

Common Reagents and Conditions

Common reagents used in reactions involving Sucralose-d6 include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride.

Substituting agents: Such as nucleophiles in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various chlorinated by-products .

Applications De Recherche Scientifique

Sucralose-d6 has a wide range of scientific research applications, including:

Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of sucralose in various matrices.

Environmental Studies: Employed in tracing the presence of sucralose in environmental samples, such as groundwater and surface water.

Biological Research: Investigated for its effects on glucose metabolism and gut hormones.

Medical Research: Studied for its potential role in modulating autoimmune diseases by affecting T-cell proliferation and differentiation.

Mécanisme D'action

Sucralose-d6 exerts its effects primarily through its interaction with sweet taste receptors. It upregulates the expression of sodium-glucose cotransporter 1 (SGLT-1), which improves intestinal glucose absorption. This action is independent of the glucose transporter 2 (GLUT2) pathway . Additionally, Sucralose-d6 affects the membrane order of T-cells, limiting the induction of intracellular calcium release .

Comparaison Avec Des Composés Similaires

Similar Compounds

Aspartame: Another artificial sweetener, known for its intense sweetness and low-calorie profile.

Saccharin: An older artificial sweetener, often used in diet beverages.

Acesulfame Potassium: Commonly used in combination with other sweeteners for a synergistic effect.

Uniqueness of Sucralose-d6

Sucralose-d6 is unique due to its deuterium enrichment, making it particularly valuable in analytical applications. Unlike other sweeteners, its stability and resistance to photodegradation make it an excellent tracer in environmental studies .

Propriétés

Formule moléculaire |

C12H19Cl3O8 |

|---|---|

Poids moléculaire |

403.7 g/mol |

Nom IUPAC |

(3R,4R,5R,6R)-2-[(2R,3S,4S,5S)-2,5-bis[chloro(dideuterio)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-[dideuterio(hydroxy)methyl]oxane-3,4-diol |

InChI |

InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2/t4-,5-,6+,7-,8+,9-,10+,11?,12+/m1/s1/i1D2,2D2,3D2 |

Clé InChI |

BAQAVOSOZGMPRM-FDDHKOLVSA-N |

SMILES isomérique |

[2H]C([2H])([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])Cl)O)O)C([2H])([2H])Cl)O)O)Cl)O |

SMILES canonique |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5,7-dioxo-4-phenethyl-2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841036.png)

![4-[(4-Cyclohexylphenyl)methyl-[2-[(2,3,4,5,6-pentafluorophenyl)methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B13841046.png)

![(2S,3R,4S,5S,6R)-2-[(3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13841051.png)

![[[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13841052.png)

![Methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propanoate](/img/structure/B13841055.png)

![(2S,8R)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5lambda6-thiatricyclo[7.2.1.02,8]dodec-10-ene 5,5-dioxide](/img/structure/B13841057.png)

![Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate](/img/structure/B13841061.png)

![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13841093.png)

![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol](/img/structure/B13841099.png)